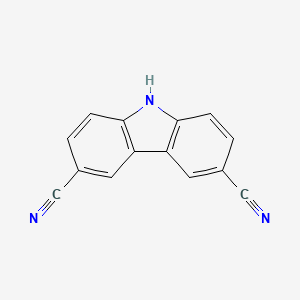

9H-carbazole-3,6-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-3,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXYZCGWHFCFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444738 | |

| Record name | 9H-carbazole-3,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-03-4 | |

| Record name | 9H-Carbazole-3,6-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-carbazole-3,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

basic properties of 9H-carbazole-3,6-dicarbonitrile

An In-Depth Technical Guide to 9H-Carbazole-3,6-dicarbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic molecule built upon a rigid, planar carbazole core. The strategic placement of two electron-withdrawing cyano groups at the 3 and 6 positions imparts unique electronic and photophysical properties, establishing it as a versatile and high-value building block in modern chemistry.[1][2] Its significance stems from its utility in constructing advanced materials for organic electronics, developing porous frameworks, and synthesizing novel polymers.[2][3][4] This guide provides a comprehensive overview of its fundamental properties, validated synthetic protocols, and key applications for researchers in materials science and drug development.

Molecular Structure and Physicochemical Properties

The core of this compound is a tricyclic aromatic system where two benzene rings are fused to a central nitrogen-containing pyrrole ring.[5] The nitrile substituents dramatically influence the molecule's electronic landscape, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its electron-accepting capabilities.[2] This structural rigidity and distinct electronic nature are foundational to its utility.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₇N₃ | [2][6] |

| Molecular Weight | 217.22 g/mol | [6] |

| CAS Number | 57103-03-4 | [6][7] |

| Appearance | Light yellow to brown solid | [8] |

| Melting Point | >360 °C | [8] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [8][9] |

| Solubility | Insoluble in water | [9] |

| pKa (Predicted) | 14.09 ± 0.30 | [8] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the 3,6-disubstituted carbazole core results in a well-defined NMR spectrum.

-

¹H NMR (DMSO-d₆): The proton spectrum is characterized by distinct signals in the aromatic region. Protons adjacent to the electron-withdrawing cyano groups (H-2, H-7) are deshielded and appear as doublets at approximately 8.78 ppm.[3] The other aromatic protons appear as doublets or doublets of doublets between 7.71 and 7.84 ppm.[3] The N-H proton is typically observed as a broad singlet at a significantly downfield shift, around 12.36 ppm.[3]

-

¹³C NMR (DMSO-d₆): The carbon spectrum confirms the presence of the nitrile groups with signals in the 110-120 ppm range.[2] The aromatic carbons resonate between 101 and 143 ppm, with chemical shifts reflecting the electronic effects of the substituents.[2][10]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2224 cm⁻¹ , which is characteristic of the C≡N stretching vibration of the nitrile groups.[3] This peak serves as a key diagnostic tool for confirming the presence of the dicarbonitrile functionality.

Photophysical Properties

Carbazole derivatives are known for their strong luminescence.[11][12] The introduction of cyano groups modifies these properties. While specific data for the parent compound is sparse in readily available literature, derivatives show absorption maxima in the UV region (280–340 nm) and emission in the violet-blue range (350–450 nm).[13][14] The exact wavelengths are highly dependent on the solvent and any substitution on the carbazole nitrogen.

Synthesis and Reactivity

The development of a scalable and high-yielding synthesis was a critical step in unlocking the potential of this compound.[2]

Diagram: Synthetic Pathway

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on a well-established, scalable method that avoids pyrophoric or highly toxic reagents.[1][2][4]

Objective: To synthesize this compound from 3,6-dibromo-9H-carbazole with high yield and purity.

Materials:

-

3,6-dibromo-9H-carbazole

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromo-9H-carbazole.

-

Reagent Addition: Add zinc cyanide, Pd₂(dba)₃ catalyst, and dppf ligand to the flask.

-

Solvent and Degassing: Add anhydrous DMF. Seal the flask and degas the mixture by bubbling argon through the solution for 30-45 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 130-160 °C under a positive pressure of argon and maintain vigorous stirring for approximately 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonium chloride and ammonia.

-

Isolation: The resulting precipitate is collected by suction filtration.

-

Purification: The crude solid is dissolved in a minimal amount of hot DMF, filtered through a pad of silica gel to remove catalyst residues, and the product is recrystallized by cooling the filtrate. The crystalline solid is then washed with a non-polar solvent like diethyl ether and dried under vacuum.

Expected Yield: This robust procedure consistently delivers yields ranging from 53% to over 90%.[2][3]

Key Chemical Transformations: Hydrolysis

The nitrile groups can be readily hydrolyzed to carboxylic acids, a transformation that significantly expands the molecule's utility, particularly in the synthesis of Metal-Organic Frameworks (MOFs).[2][5]

-

Reaction: this compound → 9H-carbazole-3,6-dicarboxylic acid

-

Conditions: The most effective method employs copper(I) iodide (CuI) as a catalyst in aqueous sodium hydroxide (NaOH) at reflux for approximately 35 hours.[2] This method is superior to harsh acid-catalyzed hydrolysis, offering higher yields and cleaner conversions.

Core Applications

The unique combination of a rigid, electron-rich carbazole core and electron-withdrawing nitrile groups makes this molecule a prime candidate for several high-performance applications.

Diagram: Property-Application Nexus

Caption: Relationship between core properties and major applications.

-

Organic Electronics: The electron-withdrawing cyano groups lower the LUMO energy level, facilitating efficient electron injection and transport.[2] This makes it an excellent building block for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for phosphorescent and TADF emitters, as well as for acceptor materials in Organic Photovoltaics (OPVs).[2][11]

-

Metal-Organic Frameworks (MOFs): After hydrolysis to 9H-carbazole-3,6-dicarboxylic acid, the molecule serves as a rigid organic linker for constructing highly porous MOFs.[4][5] The defined angle between the carboxylate groups and the presence of the N-H group for hydrogen bonding allows for the rational design of frameworks for gas storage and separation.[4]

-

Polymer Science: The carbazole nitrogen can be functionalized, for instance, with a vinyl group, to create monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile.[3] Polymers derived from this monomer exhibit a high oxidation potential, making them suitable for applications in high-voltage lithium-ion batteries.[3][15]

Safety and Handling

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. A recommended storage temperature is 2-8°C.[8]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Toxicity: Detailed toxicological data is not widely available. Treat as a potentially hazardous chemical.

Conclusion

This compound is a pivotal molecular scaffold whose strategic design has led to significant advancements in materials science. Its robust and scalable synthesis, combined with its desirable electronic properties, structural rigidity, and chemical versatility, ensures its continued importance. For researchers and developers, this compound offers a reliable platform for creating next-generation organic electronic devices, functional porous materials, and advanced energy storage systems.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Buy this compound | 57103-03-4 [smolecule.com]

- 3. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | MDPI [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Buy 9h-Carbazole-3,6-dicarboxylic acid | 3215-41-6 [smolecule.com]

- 6. This compound | C14H7N3 | CID 10775140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 57103-03-4 [chemicalbook.com]

- 8. This compound CAS#: 57103-03-4 [m.chemicalbook.com]

- 9. CAS # 57103-03-4, this compound, 3,6-Dicyanocarbazole - chemBlink [chemblink.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

9H-carbazole-3,6-dicarbonitrile CAS number and IUPAC name

An In-Depth Technical Guide to 9H-carbazole-3,6-dicarbonitrile for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal building block in materials science and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, the significance of its properties, and the rationale for its diverse applications.

Core Compound Identification and Physicochemical Profile

This compound, also known as 3,6-dicyanocarbazole, is a highly functionalized aromatic heterocycle. Its rigid, planar carbazole core, combined with the strong electron-withdrawing capabilities of the two nitrile groups, imparts unique electronic and photophysical properties. These characteristics make it a compound of high interest for creating advanced functional materials.

| Identifier | Value | Reference |

| CAS Number | 57103-03-4 | [1][2][3][4] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₄H₇N₃ | [1][2][3] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Melting Point | >360 °C (decomposes) | [5][6][7] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N | [1] |

| InChI Key | TZXYZCGWHFCFDX-UHFFFAOYSA-N | [1][2] |

Strategic Synthesis: The Palladium-Catalyzed Cyanation Pathway

The functionalization of the carbazole core at the 3 and 6 positions is key to unlocking its material potential. While several synthetic routes exist, the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole has emerged as the most robust, scalable, and high-yielding methodology.[5][8][9]

Mechanistic Rationale

The choice of a palladium-catalyzed cross-coupling reaction is deliberate. This approach offers high functional group tolerance and catalytic efficiency. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Catalyst System : The combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, typically dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical.[1][10] The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle.

-

Cyanide Source : Zinc cyanide (Zn(CN)₂) is the preferred cyanide source over more toxic alternatives like copper(I) cyanide or alkali metal cyanides. It is less nucleophilic, reducing side reactions, and its transmetalation to the palladium complex is efficient.[10]

-

Reaction Conditions : The reaction is conducted in a high-boiling polar aprotic solvent like DMF (N,N-dimethylformamide) at elevated temperatures (typically >100 °C) to ensure sufficient reaction kinetics.[5][10] An inert atmosphere is mandatory to prevent the oxidation of the Pd(0) catalyst.

Visualizing the Synthesis Workflow

References

- 1. Buy this compound | 57103-03-4 [smolecule.com]

- 2. This compound | C14H7N3 | CID 10775140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 57103-03-4 [chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. This compound | 57103-03-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. academia.kaust.edu.sa [academia.kaust.edu.sa]

- 10. mdpi.com [mdpi.com]

synthesis routes for 9H-carbazole-3,6-dicarbonitrile from carbazole

An In-depth Technical Guide to the Synthesis of 9H-carbazole-3,6-dicarbonitrile from Carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic routes for this compound, a pivotal building block in the fields of materials science, medicinal chemistry, and supramolecular chemistry.[1] Designed for researchers and development professionals, this document emphasizes not only the procedural steps but also the underlying chemical principles and rationale that govern these transformations.

Introduction: The Significance of this compound

Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their unique electronic, photochemical, and biological properties.[2] The rigid, planar carbazole core serves as an excellent scaffold for constructing complex functional molecules used in organic electronics, photovoltaics, and as luminophores.[3]

This compound, in particular, is a highly valuable intermediate. The electron-withdrawing nitrile groups at the 3 and 6 positions significantly modify the electronic properties of the carbazole ring system, making it a precursor for high-performance polymers and materials for energy storage applications.[3] Furthermore, the nitrile functionalities can be readily converted into other valuable groups, such as carboxylic acids, extending their synthetic utility.[1][4]

While several synthetic strategies can be envisioned, the most robust and widely adopted approach for synthesizing this compound from the parent carbazole involves a two-step sequence: a regioselective di-bromination followed by a palladium-catalyzed cyanation. This guide will focus primarily on this field-proven pathway, offering detailed protocols and mechanistic insights.

The Dominant Synthetic Pathway: Halogenation-Cyanation

The conversion of carbazole to its 3,6-dicarbonitrile derivative is most efficiently achieved through an intermediate, 3,6-dibromo-9H-carbazole. This strategy is predicated on the high reliability and regioselectivity of electrophilic aromatic substitution on the carbazole core, followed by a powerful transition metal-catalyzed cross-coupling reaction.

Caption: High-level workflow for the primary synthesis route.

Step 1: Regioselective Bromination of 9H-Carbazole

The first crucial step is the introduction of bromine atoms at the 3 and 6 positions of the carbazole ring. These positions are the most electronically activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom.

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the electrophilic bromine source of choice. Compared to elemental bromine (Br₂), NBS is a solid that is safer and easier to handle, and it generates Br⁺ in situ under milder conditions, minimizing over-bromination and other side reactions.

-

Solvent: Dimethylformamide (DMF) is an ideal solvent for this reaction. It readily dissolves carbazole and NBS, and its polar aprotic nature can help to stabilize the charged intermediates formed during the electrophilic substitution mechanism.

-

Preparation: Dissolve 9H-carbazole (e.g., 5.00 g, 30 mmol) in 50 mL of DMF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (11.20 g, 63 mmol, 2.1 eq.) in 30 mL of DMF. Add this NBS solution dropwise to the cooled carbazole solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Isolation: Pour the reaction mixture into 200 mL of water to precipitate the product. Collect the solid by vacuum filtration and wash with water.

-

Purification: Dry the crude product in air. While the product is often of high purity, it can be further purified by flash chromatography on silica gel using an eluent such as a 1:1 mixture of dichloromethane and hexane to yield the pure 3,6-dibromo-9H-carbazole.[3]

| Parameter | Value | Reference |

| Starting Material | 9H-Carbazole | [3] |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Temperature | 0 °C to Room Temp. | [3] |

| Typical Yield | Quantitative | [3] |

Step 2: Palladium-Catalyzed Cyanation

The conversion of the aryl bromide to a nitrile is a powerful transformation. While classic methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions and stoichiometric copper cyanide.[5] Modern palladium-catalyzed cross-coupling reactions offer a milder, more efficient, and highly scalable alternative.[1][6] This methodology has become the gold standard for synthesizing this compound.[6]

Causality Behind Experimental Choices:

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is overwhelmingly preferred over alkali metal cyanides (NaCN, KCN).[6] Zn(CN)₂ is less toxic and its lower solubility and covalent character moderate the concentration of free cyanide ions in solution.[6] This is critical because high concentrations of free cyanide can strongly coordinate to and deactivate the palladium catalyst.[7]

-

Catalyst System:

-

Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective air-stable source of Pd(0), which is the active catalytic species.[6]

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a crucial component. This bulky electron-rich phosphine ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl bromide, and promotes the final reductive elimination step to release the product and regenerate the catalyst.[6]

-

-

Solvent: A mixture of DMF and a small amount of water is often used. The water can play a complex role, sometimes aiding in the dissolution of salts and influencing the catalytic cycle.[3]

The reaction proceeds via a well-established catalytic cycle involving the palladium center.

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

-

Inert Atmosphere: Add 3,6-dibromo-9H-carbazole (e.g., 5.00 g, 15.4 mmol), zinc cyanide (Zn(CN)₂, 2.20 g, 19 mmol), dppf (56 mg, 0.10 mmol), zinc powder (40 mg, 0.62 mmol), zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 180 mg, 0.82 mmol), and Pd₂(dba)₃ (80 mg, 0.07 mmol) to a Schlenk flask.

-

Solvent Addition: Add 50 mL of DMF and 0.5 mL of water, previously degassed by sonication under vacuum.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) to 110 °C for 48-72 hours.[3] The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Cool the resulting suspension to room temperature. Pour the mixture into a 100 mL solution of H₂O/saturated NH₄Cl/saturated NH₃ (50/40/10 v/v/v).

-

Isolation and Purification: Filter the precipitate through a suction filter, washing thoroughly with water. The collected solid is the crude this compound, which can be purified further by recrystallization or chromatography if necessary.

| Parameter | Value | Rationale | Reference |

| Starting Material | 3,6-Dibromo-9H-carbazole | Product of Step 1 | [1][3] |

| Cyanide Source | Zn(CN)₂ | Low toxicity, prevents catalyst poisoning | [6] |

| Catalyst | Pd₂(dba)₃ / dppf | High efficiency and stability | [6] |

| Solvent | DMF / H₂O | Good solubility for reagents | [3] |

| Temperature | ~110 °C | Provides thermal energy for reaction | [3] |

| Typical Yield | 53-85% | Effective catalytic conversion | [3][6] |

Alternative Synthetic Routes: The Sandmeyer Reaction

While the palladium-catalyzed route is dominant, it is instructive for researchers to consider classical alternatives. The Sandmeyer reaction provides a pathway to introduce a nitrile group via a diazonium salt intermediate.[8][9]

This would hypothetically involve:

-

Synthesis of 3,6-dinitro-9H-carbazole.

-

Reduction of the nitro groups to form 3,6-diamino-9H-carbazole.[10]

-

Diazotization of the diamine followed by treatment with a copper(I) cyanide salt.[9]

Caption: Hypothetical Sandmeyer reaction pathway.

Field-Proven Insights: While chemically sound, this route is less favored for several reasons. The synthesis and isolation of the diamino and bis(diazonium) intermediates can be challenging. Diazonium salts are often unstable, and the multi-step nature of this route generally leads to lower overall yields compared to the more direct and robust palladium-catalyzed cyanation of 3,6-dibromocarbazole.

Conclusion

The synthesis of this compound from carbazole is most reliably and scalably achieved via a two-step process involving the bromination of carbazole with NBS to yield 3,6-dibromo-9H-carbazole, followed by a palladium-catalyzed cyanation using zinc cyanide. This method, supported by robust catalyst systems like Pd₂(dba)₃/dppf, offers high yields and avoids many of the pitfalls of older, harsher synthetic methods.[1][6] The resulting dicarbonitrile is a versatile platform molecule, poised for further functionalization and incorporation into a new generation of advanced organic materials.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 6. Buy this compound | 57103-03-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of 3,6-Dicyano-9H-Carbazole

An In-Depth Technical Guide to the Palladium-Catalyzed Cyanation of 3,6-Dibromo-9H-Carbazole

The carbazole scaffold is a privileged heterocyclic motif integral to advancements in materials science and pharmaceuticals.[1][2] Its rigid, planar structure and rich electron density make it an exceptional building block for organic light-emitting diodes (OLEDs), photovoltaics, and as a redox shuttle for high-voltage lithium-ion batteries.[1] The introduction of cyano groups at the 3 and 6 positions of the carbazole core profoundly modulates its electronic properties. These powerful electron-withdrawing groups lower the HOMO/LUMO energy levels, enhancing the material's stability and tuning its optoelectronic characteristics.

However, the synthesis of 9H-carbazole-3,6-dicarbonitrile is not trivial. It requires a method that is both highly regioselective and efficient. Direct cyanation methods are often harsh and lack precision. This guide focuses on the most robust and widely adopted solution: the palladium-catalyzed cross-coupling reaction of 3,6-dibromo-9H-carbazole. This transformation has become the cornerstone for producing high-purity this compound on a scalable level.[3][4]

This document provides a comprehensive overview of this critical reaction, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for reagent selection, and a field-proven experimental protocol designed for reproducibility and success.

The Catalytic Heart: Deconstructing the Palladium System

The success of the cyanation reaction hinges on the careful orchestration of three key components: the palladium source, the ancillary ligand, and the cyanide source. The synergy between these elements dictates catalyst activity, stability, and overall reaction efficiency.

The Palladium Pre-catalyst: Generating the Active Species

The true catalyst in this cross-coupling reaction is a coordinatively unsaturated Palladium(0) species, Pd(0)Ln. However, Pd(0) complexes can be sensitive to air and moisture. Therefore, a more stable Pd(II) or Pd(0) pre-catalyst is typically used, which generates the active Pd(0) species in situ.[5]

For the cyanation of aryl halides, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is a frequent and effective choice.[1][3][4]

-

Expertise & Experience: While seemingly a Pd(0) source, Pd2(dba)3 requires ligand exchange with a phosphine to displace the weakly-bound dba ligands and form the active catalytic complex.[5] Other common pre-catalysts like Pd(OAc)2 require an in situ reduction step, which can sometimes be inefficient and lead to the formation of inactive palladium black.[6] The use of Pd2(dba)3 often provides a more direct and reliable entry into the catalytic cycle.[5]

The Ancillary Ligand: The Key to Catalyst Performance

The ligand is arguably the most critical factor in achieving a successful outcome. It is not a passive spectator but an active participant that modulates the steric and electronic properties of the palladium center, directly influencing each step of the catalytic cycle.[7][8][9] For the cyanation of 3,6-dibromo-9H-carbazole, a bulky, electron-rich phosphine ligand is paramount. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a well-established and highly effective ligand for this purpose.[1][3]

-

Causality Behind the Choice:

-

Facilitating Oxidative Addition: The electron-rich nature of dppf increases the electron density on the palladium center, making it more nucleophilic and promoting the crucial first step: the oxidative addition of the aryl bromide C-Br bond to the Pd(0) center.[7]

-

Preventing Catalyst Deactivation: Cyanide is a notorious poison for palladium catalysts, as it can coordinate strongly to the metal center and halt the catalytic cycle.[6] The steric bulk of the dppf ligand creates a protective pocket around the palladium atom, hindering the formation of stable, inactive palladium-cyanide complexes.[6][10]

-

Promoting Reductive Elimination: The steric hindrance from the bulky ligand also facilitates the final, product-forming step, reductive elimination, where the dicyanated carbazole is released from the palladium center.[7]

-

The Cyanide Source: Balancing Reactivity and Safety

The choice of cyanide source involves a critical trade-off between reactivity and toxicity. While alkali metal cyanides like KCN are highly reactive, their extreme toxicity and hygroscopicity pose significant handling risks.

-

Trustworthiness & Safety: For this reason, Zinc Cyanide (Zn(CN)2) is the overwhelmingly preferred reagent in modern protocols.[1][3][4] It is a safer, non-hygroscopic solid that is approximately 10% as toxic as KCN.[6] It serves a dual role: it acts as the source of cyanide anions and the Lewis acidic Zn2+ ion assists in the activation of the palladium-halide bond during the transmetalation step.

-

Alternative "Green" Source: For applications where minimizing toxicity is the absolute priority, Potassium Hexacyanoferrate (K4[Fe(CN)6]) has emerged as a valuable alternative.[6][11] It is a non-toxic food additive that can serve as an effective cyanide source, though it often requires higher temperatures or specialized solvent systems to achieve efficient cyanide transfer.[6][10]

The Reaction Mechanism: A Step-by-Step Catalytic Cycle

The palladium-catalyzed cyanation proceeds via a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

-

Oxidative Addition: The active Pd(0)Ln catalyst attacks the carbon-bromine bond of the 3,6-dibromo-9H-carbazole. This breaks the C-Br bond and forms a new square planar Pd(II) complex, with both the aryl group and the bromide now attached to the palladium center.

-

Transmetalation (Cyanide Exchange): The cyanide anion (CN-) from the cyanide source (e.g., Zn(CN)2) displaces the bromide ligand on the Pd(II) complex. This step is often facilitated by additives. In the case of Zn(CN)2, the process is a true transmetalation. This step occurs twice to replace both bromide ions.

-

Reductive Elimination: This is the final, product-forming step. The two cyano groups and the carbazole backbone, which are bound to the Pd(II) center, couple and are "eliminated" from the metal. This forms the final 3,6-dicyano-9H-carbazole product and regenerates the active Pd(0)Ln catalyst, which can then re-enter the cycle.[14]

Caption: The Pd(0)/Pd(II) catalytic cycle for the dicyanation of an aryl dibromide.

Optimization of Reaction Conditions

Achieving high yields requires careful optimization of several parameters. The choice of solvent, temperature, and additives can significantly impact the reaction rate and selectivity.

| Parameter | Condition | Rationale / Impact on Yield | Reference |

| Solvent | DMF (Dimethylformamide) | A polar aprotic solvent that effectively dissolves the carbazole substrate and the cyanide salt, facilitating the reaction. | [1] |

| DMAc (Dimethylacetamide) | Similar to DMF, can be used at higher temperatures if needed for less reactive substrates. | [15] | |

| Temperature | 110-120 °C | Sufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. Higher temperatures can lead to decomposition. | [1][15] |

| Catalyst Loading | 1-5 mol% Pd | Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed to ensure complete conversion, especially on a larger scale. | [14][16] |

| Ligand/Pd Ratio | 1.5:1 to 2:1 | A slight excess of ligand ensures that the palladium center remains coordinated, preventing aggregation into inactive palladium black and protecting it from cyanide poisoning. | [5][7] |

| Additives | Zn dust, Zn(OAc)2 | These can act as reducing agents to ensure the palladium remains in the active Pd(0) state and can facilitate the transmetalation step. | [1][4] |

| Water (trace amounts) | Can sometimes accelerate the reaction by aiding in the dissolution of inorganic salts like Zn(CN)2. | [1] |

Field-Proven Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity based on established literature procedures.[1][3] The causality for each step is explained to ensure a deep understanding of the process.

Safety First: This procedure involves highly toxic materials (Zinc Cyanide) and requires a fume hood and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Materials and Reagents:

-

3,6-Dibromo-9H-carbazole (1.0 eq)

-

Zinc Cyanide (Zn(CN)2) (1.2-1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-4 mol%)

-

Anhydrous, degassed Dimethylformamide (DMF)

-

Ammonium Hydroxide solution, saturated Ammonium Chloride solution

Step-by-Step Methodology:

-

Reaction Setup (The Inert Environment):

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-9H-carbazole, Zinc Cyanide, Pd2(dba)3, and dppf.

-

Causality: A flame-dried flask under an inert atmosphere is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

-

-

Atmosphere Exchange:

-

Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: This procedure rigorously removes atmospheric oxygen, preserving the integrity of the catalytic system.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add anhydrous, degassed DMF to the flask.

-

Causality: Using degassed solvent is another crucial step to prevent the introduction of dissolved oxygen.

-

Place the flask in a preheated oil bath at 110-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a stirred solution of aqueous ammonia and saturated ammonium chloride.

-

Causality: This quenching step serves two purposes: the ammonia complexes with any excess zinc salts, making them water-soluble, and it helps to precipitate the organic product.

-

-

Isolation and Purification:

-

Stir the resulting suspension for 1-2 hours, then collect the solid precipitate by vacuum filtration.

-

Wash the solid extensively with water and then with a small amount of cold methanol or ethanol to remove residual DMF and impurities.

-

Causality: The washing steps are critical for removing inorganic salts and the high-boiling point solvent.

-

For highest purity, the crude product can be further purified by silica gel column chromatography or recrystallization.

-

-

Characterization:

-

Dry the final product, a typically off-white to pale yellow solid, under vacuum.

-

Confirm the structure and purity using standard analytical techniques:

-

1H NMR: Expect characteristic signals in the aromatic region (7.5-8.9 ppm).[3]

-

13C NMR: Look for the nitrile carbon signal (C≡N) around 110-120 ppm.[1]

-

FTIR: A strong, sharp absorption band around 2220-2230 cm-1 is indicative of the C≡N stretch.[1]

-

HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the molecular ion [M+H]+ at approximately 218.071.[17]

-

-

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

Conclusion and Outlook

The palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole stands as a powerful and reliable method for synthesizing a key building block in materials science. By understanding the intricate roles of the catalyst, ligand, and cyanide source, researchers can not only reproduce this reaction with high fidelity but also troubleshoot and adapt the protocol for other challenging aryl halide substrates. The continued development of more active catalysts and safer cyanating agents will further enhance the utility and accessibility of this important transformation, paving the way for the next generation of high-performance organic electronic materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbazole synthesis [organic-chemistry.org]

- 3. Buy this compound | 57103-03-4 [smolecule.com]

- 4. osti.gov [osti.gov]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theses.enscm.fr [theses.enscm.fr]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thieme-connect.de [thieme-connect.de]

- 16. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Significance of High-Purity 9H-Carbazole-3,6-dicarbonitrile

An In-Depth Technical Guide to the Solubility and Purification of 9H-Carbazole-3,6-dicarbonitrile

This compound is a pivotal organic building block, distinguished by its rigid, planar carbazole core functionalized with two electron-withdrawing cyano groups.[1] This unique electronic architecture makes it a compound of significant interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a ligand in the synthesis of metal-organic frameworks (MOFs).[1][2] The performance of these advanced materials is critically dependent on the ultra-high purity of the constituent building blocks. Trace impurities can act as charge traps, quenching sites, or structural defects, severely compromising the efficiency, stability, and reproducibility of the final devices.

This guide provides a comprehensive overview of the solubility characteristics and field-proven purification methodologies for this compound. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to handle, purify, and validate this versatile compound, ensuring the integrity of their downstream applications.

PART 1: Solubility Profile

Understanding the solubility of this compound is the cornerstone of developing effective purification and reaction protocols. The molecule's structure—a largely non-polar aromatic system combined with two highly polar nitrile groups—results in a nuanced solubility profile. Direct quantitative solubility data is not widely published; however, extensive empirical evidence from synthetic procedures allows for a reliable qualitative assessment.[3][4] The compound exhibits poor solubility in water and non-polar aliphatic solvents. Its solubility increases significantly in polar aprotic solvents, which are capable of stabilizing the dipole moments of the nitrile groups.

Causality Behind Solubility: The carbazole core is hydrophobic, while the nitrile groups (C≡N) introduce strong dipole moments, making the molecule polar. Effective solvents must be able to solvate both the aromatic rings and the polar functional groups. Polar aprotic solvents like DMF and DMSO are particularly effective because they have high dielectric constants and are strong hydrogen bond acceptors, interacting favorably with the N-H proton of the carbazole ring, while also solvating the dinitrile structure.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale & Citation |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble, especially with heating | Commonly used as a reaction and recrystallization solvent for this compound.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a solvent for reactions involving this compound, indicating good solubility.[3][5] |

| Acetone | Polar Aprotic | Sparingly Soluble | Used as a washing solvent for related compounds, suggesting limited solubility.[6] |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly to Poorly Soluble | Used as an eluent component in chromatography of precursors, suggesting low polarity and thus limited solubility for the dinitrile.[3] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly to Poorly Soluble | Often used as a more polar eluent with hexane for separating carbazole derivatives of lower polarity.[7] |

| Toluene | Non-polar Aromatic | Poorly Soluble | Used as a washing solvent for the purified product, indicating it is effective at removing less polar impurities without dissolving the product.[4] |

| Hexane | Non-polar Aliphatic | Insoluble | Common non-polar eluent component; the high polarity of the dinitrile precludes its solubility.[3] |

| Ethanol / Methanol | Polar Protic | Poorly Soluble | Used as washing solvents, indicating low solubility.[4] The N-H group can hydrogen bond, but the large hydrophobic core dominates. |

| Water | Polar Protic | Insoluble | Explicitly mentioned as a medium for precipitation.[3][8] |

PART 2: Purification Methodologies

The purification strategy for this compound typically begins with a crude product obtained from synthesis, often a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.[2][9] The primary impurities include unreacted starting materials, catalyst residues (palladium, zinc), and side-products. A multi-step approach is essential to achieve high purity (>99.5%).

Caption: General purification workflow for this compound.

Method 1: Initial Purification by Precipitation and Washing

Expertise & Rationale: This is the first and most critical step to remove the bulk of inorganic salts (e.g., zinc salts) and water-soluble organic impurities. The crude reaction mixture, typically in DMF, is poured into an aqueous solution.[3] this compound is virtually insoluble in water and precipitates out, while ionic impurities remain in the aqueous phase. Subsequent washes with selected organic solvents remove specific classes of impurities.

Experimental Protocol:

-

Precipitation:

-

Prepare a receiving flask containing a stirred mixture of H₂O, saturated NH₄Cl, and saturated NH₃ (e.g., a 50/40/10 v/v mixture).[3] The ammonia complexes with residual metal ions, aiding their removal.

-

Slowly pour the cooled reaction mixture (e.g., from DMF) into the aqueous solution. A precipitate will form immediately.

-

Continue stirring for 30-60 minutes to ensure complete precipitation and dissolution of salts.

-

-

Filtration:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove residual inorganic salts.

-

-

Solvent Washing (Self-Validating System):

-

Wash the cake with a non-polar solvent (e.g., Toluene) to remove non-polar organic impurities.[4]

-

Follow with a wash using a polar protic solvent (e.g., Methanol) to remove more polar impurities that are still distinct from the desired product.[4]

-

The choice of washing solvents is critical. They must be poor solvents for the product but good solvents for the targeted impurities. This multi-solvent wash provides a robust primary purification.

-

-

Drying:

-

Dry the resulting solid under vacuum. At this stage, the product is typically a pale yellow or off-white solid, suitable for further purification.

-

Method 2: Purification by Recrystallization

Expertise & Rationale: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound increases in a given solvent at higher temperatures. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (or undissolved if they are insoluble). For this compound, DMF is an excellent recrystallization solvent due to its high boiling point and the compound's significant solubility differential at high versus low temperatures.[4]

Caption: Step-by-step process of recrystallization.

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., DMF).

-

Dissolution: Place the crude, dry solid from the initial workup into an Erlenmeyer flask. Add a minimal amount of DMF and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.

-

Isolation: Once crystallization appears complete, the flask can be placed in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals on the filter with a small amount of cold diethyl ether or methanol to remove any residual DMF and dissolved impurities.[3] Dry the pure white solid under high vacuum.

-

Validation: The purity can be checked by measuring the melting point. A sharp melting point (e.g., >360 °C with decomposition) indicates high purity.[2][4] If impurities are still present (as indicated by TLC or NMR), a second recrystallization may be necessary.

Method 3: Purification by Column Chromatography

Expertise & Rationale: When recrystallization is ineffective, typically because impurities have very similar solubility profiles to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (the eluent). This compound is a highly polar compound, so it will adhere strongly to the polar silica gel. Therefore, a relatively polar eluent system is required to move it down the column.

Experimental Protocol:

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/DCM mixture).

-

Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[10]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO.

-

Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent. This "dry loading" method results in better separation.[10]

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

-

Elution:

-

Begin eluting with a non-polar solvent system (e.g., 1:1 DCM/hexane) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or methanol).[3][11]

-

The separation can be monitored by Thin Layer Chromatography (TLC) to determine the appropriate solvent composition.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Dry the resulting solid under high vacuum to yield the purified product.

-

PART 3: Purity Validation

No purification is complete without rigorous validation. The following analytical techniques are essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary method for structural confirmation. The ¹H NMR spectrum in a solvent like DMSO-d₆ should show a characteristic pattern: a singlet for the N-H proton around 12.4 ppm and distinct doublets and doublets of doublets for the aromatic protons between 7.7 and 8.8 ppm.[2][3] The absence of signals from impurities is a strong indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity. A reverse-phase method can be used to separate the main compound from any minor impurities.[12] High purity is confirmed by a single major peak, often representing >99.5% of the total integrated area.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (217.22 g/mol ).[13]

-

Melting Point: A sharp, high melting point (>360 °C with decomposition) is a classic indicator of high purity for a crystalline solid.[4]

Conclusion

Achieving high purity for this compound is a non-trivial but essential task for its successful application in advanced materials and drug discovery. A systematic approach, beginning with an efficient aqueous workup, followed by either recrystallization from DMF or meticulous column chromatography, provides a reliable pathway to obtaining material of the requisite quality. Each step must be guided by an understanding of the compound's unique solubility and polarity, and validated by rigorous analytical methods. This guide provides the foundational protocols and scientific rationale to empower researchers in their pursuit of high-purity this compound.

References

- 1. Buy this compound | 57103-03-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. carlroth.com [carlroth.com]

- 9. academia.kaust.edu.sa [academia.kaust.edu.sa]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Separation of 9H-Carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. This compound | C14H7N3 | CID 10775140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal and Electrochemical Stability of 9H-carbazole-3,6-dicarbonitrile

Foreword: The Critical Role of Stability in Advanced Material Applications

For researchers and developers in organic electronics and pharmaceuticals, the promise of a novel molecule is only as robust as its stability under operational stress. 9H-carbazole-3,6-dicarbonitrile stands as a pivotal building block, prized for its rigid, electron-deficient architecture that lends itself to the construction of high-performance organic semiconductors, metal-organic frameworks (MOFs), and thermally activated delayed fluorescence (TADF) emitters.[1] The strategic placement of electron-withdrawing nitrile groups at the 3 and 6 positions of the carbazole core not only fine-tunes the electronic energy levels but also significantly influences the molecule's resilience.[1][2] This guide provides a comprehensive analysis of the thermal and electrochemical stability of this compound, offering both field-proven insights and rigorous experimental frameworks to empower its effective application.

Molecular Architecture and its Implications for Stability

The inherent stability of this compound is deeply rooted in its molecular structure. The carbazole core is a fused aromatic system, which confers a high degree of rigidity and electronic delocalization.[3] This aromaticity is the foundation of its thermal robustness. The addition of dinitrile functionalities serves two key purposes:

-

Electronic Stabilization: The potent electron-withdrawing nature of the cyano (C≡N) groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4] This is advantageous for creating electron-transporting materials and can enhance electrochemical stability by making the molecule more resistant to oxidation.

-

Intermolecular Interactions: The nitrogen atom of the carbazole and the cyano groups can participate in hydrogen bonding and π-π stacking interactions, contributing to a stable crystalline packing and influencing bulk material properties.[4]

Caption: Molecular structure of this compound.

Thermal Stability Assessment

High thermal stability is paramount for applications in organic electronics, where devices can experience significant temperature fluctuations during fabrication and operation. For this compound, this translates to resistance to decomposition at elevated temperatures, ensuring the integrity and longevity of the final device.

Key Thermal Parameters

The thermal stability of an organic material is primarily characterized by its decomposition temperature (Td) and glass transition temperature (Tg) for amorphous materials, or melting point (Tm) for crystalline solids.

| Parameter | Description | Typical Value for this compound |

| Decomposition Temp. (Td) | The temperature at which the material begins to chemically degrade. | >370 °C (decomposes)[5] |

| Melting Point (Tm) | The temperature at which a crystalline solid transitions to a liquid state. | >370 °C (decomposes before melting)[6] |

| Glass Transition Temp. (Tg) | The temperature at which an amorphous solid transitions from a rigid glassy state to a rubbery state. | Not applicable (crystalline) |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA is the definitive method for determining the decomposition temperature. It measures the change in mass of a sample as a function of temperature, providing a clear indication of when volatile byproducts are formed due to thermal degradation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

-

Data Analysis: The Td is typically defined as the temperature at which 5% of the initial mass is lost.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to identify phase transitions such as melting, crystallization, and glass transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature. For a highly stable crystalline material like this compound, DSC can confirm its high melting point and crystallinity.

Methodology:

-

Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Heat the sample from 30 °C to 400 °C at 10 °C/min.

-

Hold at 400 °C for 2 minutes to erase thermal history.

-

Cool to 30 °C at 10 °C/min.

-

Reheat from 30 °C to 400 °C at 10 °C/min.

-

-

Data Analysis: The melting point (Tm) is identified as the peak of the endothermic transition in the second heating cycle. The absence of a glass transition in the thermogram confirms the crystalline nature of the material.

Electrochemical Stability Assessment

The electrochemical stability of this compound dictates its suitability for use in organic electronic devices, where it will be subjected to repeated oxidation and reduction cycles. High stability ensures a long operational lifetime and reliable performance.

Key Electrochemical Parameters

The electrochemical behavior is characterized by the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels can be estimated from cyclic voltammetry (CV) data.

| Parameter | Description |

| Oxidation Potential (Eox) | The potential at which the molecule loses an electron (oxidation). It is used to estimate the HOMO energy level. |

| Reduction Potential (Ered) | The potential at which the molecule gains an electron (reduction). It is used to estimate the LUMO energy level. |

| HOMO Level | The energy of the highest occupied molecular orbital. A lower HOMO indicates greater stability against oxidation. |

| LUMO Level | The energy of the lowest unoccupied molecular orbital. A lower LUMO level is desirable for electron-transporting materials. |

| Electrochemical Band Gap (Eg) | The difference between the HOMO and LUMO energy levels, estimated from the onset of oxidation and reduction potentials. |

Experimental Protocol: Cyclic Voltammetry (CV)

Causality: CV is a powerful technique to probe the redox behavior of a molecule. By cycling the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials, providing insight into the HOMO and LUMO energy levels and the reversibility of the redox processes.

Methodology:

-

Solution Preparation:

-

Prepare a ~1 mM solution of this compound in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

-

Electrochemical Cell Setup:

-

Use a three-electrode configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

-

Degassing: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement:

-

Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.

-

Perform multiple cycles to assess the stability of the redox processes. A stable compound will show minimal change in the voltammogram over repeated cycles.

-

Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

-

-

Data Analysis:

-

Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, assumed to be at -4.8 eV relative to vacuum):[7]

-

HOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

-

-

Caption: Workflow for Cyclic Voltammetry (CV).

Concluding Remarks for the Advanced Practitioner

This compound exhibits exceptional thermal stability, with a decomposition temperature exceeding 370 °C, making it a highly robust building block for applications requiring high-temperature processing or operation.[5] Its electrochemical properties, characterized by the electron-withdrawing dinitrile substitution, are anticipated to show a deep HOMO level, conferring high resistance to oxidative degradation. The protocols detailed herein provide a self-validating framework for the rigorous characterization of this and related high-performance organic materials. For drug development professionals, this inherent stability is a desirable trait, suggesting a lower propensity for degradation under physiological conditions, though further biological stability studies are warranted. The comprehensive evaluation of both thermal and electrochemical resilience is a non-negotiable step in the transition of promising molecules from the laboratory to high-value applications.

References

An In-depth Technical Guide to the Electronic Properties and Frontier Molecular Orbital Energy Levels of 9H-carbazole-3,6-dicarbonitrile

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science who are interested in the electronic characteristics of 9H-carbazole-3,6-dicarbonitrile. This molecule, with its unique donor-acceptor architecture, presents significant potential in the realm of organic electronics. This document provides a comprehensive overview of its electronic properties, with a focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will delve into both the theoretical underpinnings and the practical experimental methodologies for determining these crucial parameters. Our approach is grounded in scientific integrity, providing you with the causal reasoning behind experimental choices and the framework for self-validating protocols.

The Strategic Importance of this compound in Modern Electronics

This compound is a specialized organic molecule built upon a carbazole framework. The carbazole core is a well-known electron-donating moiety, recognized for its excellent hole-transporting capabilities and high photochemical stability.[1] The strategic placement of two electron-withdrawing cyano (-CN) groups at the 3 and 6 positions significantly influences the molecule's electronic landscape. This "push-pull" or donor-acceptor design is a cornerstone of modern organic electronics, enabling the fine-tuning of HOMO and LUMO energy levels.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical determinant of a molecule's electronic and optical properties, including its chemical reactivity and stability.[2] A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excited and thus more reactive.[2] These characteristics make this compound and its derivatives promising candidates for a range of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): Where the HOMO and LUMO levels dictate the efficiency of charge injection and recombination, ultimately affecting the color and brightness of the emitted light.

-

Organic Photovoltaics (OPVs): The alignment of the HOMO and LUMO levels of donor and acceptor materials is paramount for efficient exciton dissociation and charge transport, which governs the overall power conversion efficiency of the solar cell.

-

Fluorescent Probes: The unique electronic structure can be harnessed for sensing applications, where interactions with analytes can modulate the fluorescence properties.

Unveiling the Electronic Landscape: HOMO & LUMO Energy Levels

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of this compound. The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level corresponds to the ionization potential – the ease with which the molecule can be oxidized. The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level relates to the electron affinity – the ability of the molecule to accept an electron.

Due to the presence of the strong electron-withdrawing dicyano groups, it is anticipated that both the HOMO and LUMO energy levels of this compound will be lowered compared to the parent carbazole molecule. This is advantageous for applications in OLEDs and OPVs as it can improve charge injection and transport properties.

Experimental Determination of Frontier Orbital Energies

A robust characterization of a molecule's electronic properties is achieved through a synergistic approach combining electrochemical and spectroscopic techniques. Cyclic Voltammetry (CV) is employed to determine the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels. UV-Visible (UV-Vis) Spectroscopy provides the optical bandgap, offering a complementary method to probe the electronic transitions.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a powerful electrochemical technique that probes the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the energies of the HOMO and LUMO levels.

Rationale for Experimental Choices:

-

Three-Electrode System: A three-electrode setup is crucial for accurate potential control and measurement. The working electrode is where the redox reactions of the analyte occur. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.

-

Supporting Electrolyte: An inert supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution). Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice due to its wide electrochemical window and good solubility in organic solvents.

-

Solvent: The choice of solvent is critical. It must dissolve the analyte and the supporting electrolyte, be electrochemically inert over the potential range of interest, and have a low vapor pressure. Dichloromethane or acetonitrile are frequently used for carbazole derivatives.

-

Internal Standard (Ferrocene): The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable redox potential. It is used as an internal standard to calibrate the potential of the reference electrode, allowing for a more accurate determination of the HOMO and LUMO energies relative to the vacuum level.

Step-by-Step Experimental Workflow:

-

Sample Preparation:

-

Prepare a solution of this compound (typically 1-5 mM) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell consisting of:

-

A polished working electrode (e.g., glassy carbon or platinum).

-

A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

-

A counter electrode (e.g., a platinum wire).

-

-

-

Measurement:

-

Record a cyclic voltammogram of the blank solution (solvent and supporting electrolyte) to determine the electrochemical window.

-

Add the analyte solution to the cell and record the cyclic voltammogram. The potential is swept linearly from a starting potential to a switching potential and then back to the start.

-

After the measurement of the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the potential of the Fc/Fc⁺ redox couple.

-

-

Data Analysis:

-

From the cyclic voltammogram of this compound, determine the onset potential of the first oxidation peak (Eox) and the onset potential of the first reduction peak (Ered).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple. The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

-

Diagram of the Cyclic Voltammetry Workflow:

UV-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can promote an electron from the HOMO to the LUMO, and the energy of this transition corresponds to the optical HOMO-LUMO gap.

Rationale for Experimental Choices:

-

Solvent: A UV-transparent solvent is essential to avoid interference with the analyte's absorption spectrum. Dichloromethane, chloroform, or tetrahydrofuran are common choices.

-

Concentration: A dilute solution is used to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

Step-by-Step Experimental Workflow:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., 10⁻⁵ to 10⁻⁶ M).

-

-

Measurement:

-

Record the absorption spectrum of the solution using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption onset (λonset) from the low-energy edge of the absorption spectrum.

-

Calculate the optical bandgap (Egopt) using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Integrating CV and UV-Vis Data:

The optical bandgap obtained from UV-Vis spectroscopy can be used in conjunction with the HOMO level determined by CV to estimate the LUMO level:

-

LUMO (eV) = HOMO (eV) + Egopt (eV)

This provides a valuable cross-validation of the electrochemical measurements.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[2]

Rationale for Computational Choices:

-

Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides reliable results for organic molecules.

-

Basis Set: The basis set describes the atomic orbitals used in the calculation. The 6-31G(d) or a larger basis set like 6-311++G(d,p) is commonly used to provide a good description of the electronic structure.[2]

Step-by-Step Computational Workflow:

-

Molecular Geometry Optimization:

-

The first step is to obtain the optimized ground-state geometry of this compound. This is achieved by performing a geometry optimization calculation using a chosen DFT functional and basis set.

-

-

Frequency Analysis:

-

A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

-

HOMO and LUMO Energy Calculation:

-

Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation.

-

Diagram of the DFT Calculation Workflow:

Summary of Electronic Properties

The following table summarizes the expected and reported electronic properties of this compound. It is important to reiterate that the experimental values for the core molecule are not yet widely reported in peer-reviewed literature, and the provided data serves as a well-founded estimation based on computational chemistry and the properties of similar carbazole derivatives.

| Property | Expected/Reported Value | Method | Reference |

| HOMO Energy | -5.4 to -5.8 eV | Estimation based on derivatives | [2] |

| LUMO Energy | ~ -3.2 eV | DFT Calculation (Commercial) | [2] |

| HOMO-LUMO Gap | 2.2 to 2.6 eV | Calculated from HOMO/LUMO | - |

Concluding Remarks for the Advanced Practitioner

This compound stands as a molecule of significant interest for the advancement of organic electronic devices. Its donor-acceptor structure provides a versatile platform for tuning its electronic properties. This guide has laid out the fundamental principles and detailed, actionable protocols for the experimental and computational characterization of its HOMO and LUMO energy levels.

The provided methodologies are robust and adhere to high standards of scientific rigor, empowering researchers to conduct their own investigations and contribute to the growing body of knowledge on this promising material. The synergy between cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory calculations will undoubtedly provide a comprehensive understanding of the electronic landscape of this compound, paving the way for its rational application in next-generation electronic and photonic technologies.

References

Introduction: The Significance of the Carbazole Core in Modern Materials Science

An In-depth Technical Guide to the Crystal Structure of 9H-Carbazole-3,6-Dicarbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold is a cornerstone in the development of advanced organic materials. Its rigid, planar, and electron-rich aromatic system provides excellent thermal and electrochemical stability, making it a highly sought-after building block for a variety of applications.[1][2] In particular, carbazole derivatives have demonstrated significant promise as hole-transporting materials, hosts for phosphorescent emitters, and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs), as well as in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).[1][2]

The functionalization of the carbazole core is a key strategy for tuning its optoelectronic properties. The introduction of electron-withdrawing groups, such as nitrile (-CN) moieties, at the 3 and 6 positions, to create this compound, is a particularly effective approach. This substitution significantly lowers the energy levels of the molecular orbitals, enhancing electron transport capabilities and opening up avenues for n-type and bipolar semiconducting materials.[2]